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molecular formula C8H8O B1216630 2,3-Dihydrobenzofuran CAS No. 496-16-2

2,3-Dihydrobenzofuran

Cat. No. B1216630
M. Wt: 120.15 g/mol
InChI Key: HBEDSQVIWPRPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775679

Procedure details

A flame dried 1-liter, 3-neck flask fitted with a dropping funnel, mechanical stirrer, N2 inlet, and an internal thermometer was charged with 5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran (28.90 g, 0.11 moles), methylene chloride (250 ml) and triethylamine (16 ml, 0.11 moles). The reaction mixture was chilled to 10° C. and methanesulfonyl chloride (8.9 ml, 0.11 mole) was added dropwise, while maintaining an internal reaction temperature of 10° C. The resultant yellow-green mixture was warmed to room temperature and stirred for 15 hours. Water (100 ml) was added to the reaction, the layers partitioned and separated. The organic phase was washed sequentially with saturated sodium bicarbonate solution (2×100 ml) and brine (1×100 ml) to remove some greenish color. The yellow organic layear was dried over MgSO4, suction filtered and the filtrate concentrated in vacuo to afford 5-benzyloxy-6-methanesulfonyloxymethyl)-2,3-dihydrobenzofuran a yellow precipitate (33.0 g, 88%). The crude product was used in the next step without further purification which was not necessary for the subsequent reaction.
Name
5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:9]1[C:10](CO)=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[CH:17]=1)C1C=CC=CC=1.C(Cl)Cl.C(N(CC)CC)C.CS(Cl)(=O)=O>O>[O:16]1[C:12]2[CH:11]=[CH:10][CH:9]=[CH:17][C:13]=2[CH2:14][CH2:15]1

Inputs

Step One
Name
5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran
Quantity
28.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC2=C(CCO2)C1)CO
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried 1-liter, 3-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a dropping funnel, mechanical stirrer, N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal reaction temperature of 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant yellow-green mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the layers partitioned
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed sequentially with saturated sodium bicarbonate solution (2×100 ml) and brine (1×100 ml)
CUSTOM
Type
CUSTOM
Details
to remove some greenish color
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The yellow organic layear was dried over MgSO4, suction
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O1CCC2=C1C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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